molecular formula C4H5N5O3 B2362259 4-Nitro-1H-pyrazole-3-carbohydrazide CAS No. 349102-88-1

4-Nitro-1H-pyrazole-3-carbohydrazide

Cat. No. B2362259
CAS RN: 349102-88-1
M. Wt: 171.116
InChI Key: JJQIXMHAWQODPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C4H5N5O3 . It has an average mass of 171.114 Da and a monoisotopic mass of 171.039246 Da .


Molecular Structure Analysis

The molecular structure of 4-Nitro-1H-pyrazole-3-carbohydrazide contains a total of 17 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 N hydrazine, 1 nitro group (aromatic), and 1 Pyrazole .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Nitro-1H-pyrazole-3-carbohydrazide are not available, a related compound, 3,5-diamino-4-nitro-1H-pyrazole, has been studied. A nitrogen-centered-radical-mediated approach was used to cleave C–N bonds in a monocyclic pyrazole .


Physical And Chemical Properties Analysis

4-Nitro-1H-pyrazole-3-carbohydrazide has a molecular formula of C4H5N5O3, an average mass of 171.114 Da, and a monoisotopic mass of 171.039246 Da .

Scientific Research Applications

Antimicrobial, Anti-inflammatory, and Antiproliferative Activities

Research has indicated that derivatives of 4-Nitro-1H-pyrazole-3-carbohydrazide possess antimicrobial, anti-inflammatory, and antiproliferative properties. The synthesis of various heterocycles from this compound has been explored, showing moderate to good antiproliferative activity in cell line assays (Narayana et al., 2009).

Synthesis of Pyrazolyl-heterocycles with Fungicidal Activities

Pyrazolyl heterocycles, synthesized from 4-nitro pyrazole carbohydrazide, have been investigated for their fungicidal activities. These compounds exhibited higher fungicidal activity and systematic activity against Rhizoctonia solani, suggesting potential use in agriculture and plant protection (Zhao Wei, 2001).

Antioxidant and Antitumor Activities

Aromatic C-Nucleoside derivatives synthesized from carbohydrazides, including 4-Nitro-1H-pyrazole-3-carbohydrazide, showed significant antioxidant and antitumor activities. This indicates potential applications in pharmaceuticals for cancer treatment (El Sadek et al., 2014).

Leishmanicidal Activities

Studies on 1H-pyrazole-4-carbohydrazides derivatives have shown leishmanicidal in vitro activities, suggesting their potential as prototypes for new compounds against Leishmania parasites (Bernardino et al., 2006).

Synthesis of Substituted 4-Nitrosopyrazoles

4-Nitrosopyrazoles, including derivatives of 4-Nitro-1H-pyrazole-3-carbohydrazide, have been synthesized and studied for potential biological activities, particularly in the pharmaceutical industry (Volkova et al., 2021).

Corrosion Protection

Carbohydrazide-pyrazole compounds have demonstrated effectiveness in corrosion protection of mild steel in acidic solutions. This suggests potential applications in materials science and industrial processes (Paul et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, 4-Nitro-1H-pyrazole, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-nitro-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O3/c5-7-4(10)3-2(9(11)12)1-6-8-3/h1H,5H2,(H,6,8)(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQIXMHAWQODPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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